molecular formula C20H15O4P B3049977 4,4'-(Phenylphosphanediyl)dibenzoic acid CAS No. 22836-25-5

4,4'-(Phenylphosphanediyl)dibenzoic acid

Cat. No.: B3049977
CAS No.: 22836-25-5
M. Wt: 350.3 g/mol
InChI Key: NHDDXPPMIJDTKF-UHFFFAOYSA-N
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Description

4,4'-(Phenylphosphanediyl)dibenzoic acid is a dicarboxylic acid derivative featuring two benzoic acid groups connected via a phenylphosphanediyl (–P(Ph)–) bridge. This structure positions it as a promising organic linker for constructing metal-organic frameworks (MOFs), where the phosphorus atom may introduce unique coordination behavior, electronic properties, and stability compared to conventional oxygen- or nitrogen-based linkers .

Properties

IUPAC Name

4-[(4-carboxyphenyl)-phenylphosphanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15O4P/c21-19(22)14-6-10-17(11-7-14)25(16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(23)24/h1-13H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDDXPPMIJDTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578405
Record name 4,4'-(Phenylphosphanediyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22836-25-5
Record name 4,4'-(Phenylphosphanediyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phenylphosphanediyl)dibenzoic acid typically involves the reaction of phenylphosphane with two equivalents of benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Phenylphosphanediyl)dibenzoic acid may involve more scalable methods, such as continuous flow reactors, to optimize yield and efficiency. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 4,4’-(Phenylphosphanediyl)dibenzoic acid suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Phenylphosphanediyl)dibenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The phenylphosphane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4,4’-(Phenylphosphanediyl)dibenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4’-(Phenylphosphanediyl)dibenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Coordination Behavior

  • Phosphorus-Containing Linkers: The phenylphosphanediyl group’s lone pair on phosphorus may facilitate stronger interactions with soft metal nodes (e.g., Pd, Pt) compared to oxygen-based linkers like H₂BPDC, which typically bind to hard acids (e.g., Mg²⁺, Al³⁺) . This could enable MOFs with tailored catalytic sites.
  • Acetylene vs. Phosphanediyl : Ethynediyl linkers prioritize rigidity and surface area, whereas phenylphosphanediyl offers chemical versatility for post-synthetic modification .

Gas Adsorption and Selectivity

  • H₂BPDC-based CAU-8 exhibits CO₂ uptake of ~2.5 mmol/g at 1 bar, but substituting the linker with amide groups (e.g., H₂ODA) increases selectivity for CO₂ over N₂ by 30% . The phenylphosphanediyl analog’s polarizable P-center might further enhance quadrupolar gas (e.g., CO₂, CH₄) adsorption.

Thermal and Chemical Stability

  • Phosphine oxide linkers (e.g., bis(4-carboxyphenyl)-methyl phosphane oxide) demonstrate exceptional thermal stability (>400°C), while acetylene-based frameworks maintain porosity up to 300°C . The phenylphosphanediyl linker’s stability is untested but hypothesized to exceed purely organic linkers due to robust P–C bonds.

Luminescence and Electronics

  • Phenazine-based MOFs exhibit tunable luminescence due to extended conjugation, whereas phosphorus-containing linkers could introduce redox-active or charge-separation properties for photocatalysis .

Biological Activity

4,4'-(Phenylphosphanediyl)dibenzoic acid, a phosphonic acid derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes a phosphane linkage between two benzoic acid moieties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agriculture.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Properties : It could exhibit antioxidant activity, reducing oxidative stress in cells.
  • Regulation of Gene Expression : Potential modulation of gene expression related to cell growth and differentiation.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, demonstrating moderate antibacterial activity.

Anticancer Activity

Studies have explored the anticancer potential of this compound. A notable study reported that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves:

  • Activation of caspase pathways.
  • Induction of reactive oxygen species (ROS) production leading to cell death.

Plant Growth Regulation

In agricultural applications, the compound has been investigated for its effects on plant growth. It has been shown to regulate seed germination and lateral branching in crops like tomatoes and wheat. The effective concentration for inhibiting seed germination was found to be as low as 10 µM.

Case Studies

StudyFindingsConcentration Used
Antimicrobial StudyInhibition of bacterial growth50 - 200 µg/mL
Anticancer StudyInduction of apoptosis in cancer cells25 - 100 µM
Plant Growth Regulation StudySuppression of seed germination and lateral branching10 - 100 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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